6-Fluorobenzofuran
Overview
Description
6-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Mechanism of Action
Target of Action
6-Fluoro-1-benzofuran, a derivative of benzofuran, has been found to exhibit a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-HIV, anti-diabetic, anti-tuberculosis, and anti-oxidation . The primary targets of 6-Fluoro-1-benzofuran are likely to be the same as those of benzofuran derivatives, which include various enzymes, receptors, and proteins involved in these biological processes .
Mode of Action
It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The fluorine atom in 6-Fluoro-1-benzofuran may enhance these interactions due to its high electronegativity and small size, which can lead to stronger binding with the target and increased potency .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoro-1-benzofuran are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . These could include pathways involved in inflammation, pain perception, mood regulation, tumor growth, viral replication, glucose metabolism, and bacterial growth . The exact downstream effects would depend on the specific target and the biological context.
Pharmacokinetics
Benzofuran derivatives are generally known for their good bioavailability . The presence of a fluorine atom may further enhance the pharmacokinetic properties of 6-Fluoro-1-benzofuran, as fluorine is often used in drug design to improve stability, lipophilicity, and membrane permeability .
Result of Action
The molecular and cellular effects of 6-Fluoro-1-benzofuran’s action would depend on its specific targets and the biological context. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites. If it acts as a receptor antagonist, it could block the signaling pathways activated by the receptor .
Action Environment
The action, efficacy, and stability of 6-Fluoro-1-benzofuran could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with 6-Fluoro-1-benzofuran, and the specific characteristics of the target cells or tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the copper-catalyzed cyclization of substituted salicylaldehyde-derived Schiff bases with substituted alkenes. This method allows for the gram-scale synthesis of benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted benzofuranones.
Reduction: Reduction reactions can yield fluoro-substituted benzofurans with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include fluoro-substituted benzofuranones, fluoro-substituted benzofurans, and various substituted benzofuran derivatives .
Scientific Research Applications
6-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
3-Fluorobenzofuran: Another fluorinated benzofuran with similar pharmacological properties.
2-Trifluoromethylfuran: A fluorinated furan with notable antimalarial activity.
2-Fluorobenzofuran: A compound with applications in medicinal chemistry and materials science.
Uniqueness: 6-Fluorobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other fluorinated benzofurans .
Properties
IUPAC Name |
6-fluoro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNCFYFZUDHPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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